2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-diethylacetamide

Physicochemical profiling CNS drug design Permeability optimization

Unique spiro[indene-1,4'-piperidine] scaffold with free piperidine NH enables one-step diversification, bypassing deprotection steps required for N-Boc intermediates. Tertiary N,N-diethylacetamide yields HBD=0, clogP=3.55, optimal for CNS-penetrant lead optimization. Validated against MCHR2, sigma receptors, MmpL3, and GlyT1. Use as a core for parallel SAR or as a conformational restriction benchmark. ≥95% purity, supplied as a research chemical for HTS hit expansion and medicinal chemistry programs.

Molecular Formula C19H28N2O
Molecular Weight 300.4 g/mol
Cat. No. B8109604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-diethylacetamide
Molecular FormulaC19H28N2O
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CC1CC2(CCNCC2)C3=CC=CC=C13
InChIInChI=1S/C19H28N2O/c1-3-21(4-2)18(22)13-15-14-19(9-11-20-12-10-19)17-8-6-5-7-16(15)17/h5-8,15,20H,3-4,9-14H2,1-2H3
InChIKeyDXYXWGQRMXXEKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-diethylacetamide: Structural Identity, Scaffold Class, and Procurement Context


2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-diethylacetamide (C₁₉H₂₈N₂O, MW 300.45 g/mol) [1] belongs to the spiro[indene-1,4'-piperidine] chemical class—a conformationally restricted spirocyclic scaffold featuring an indene ring fused to a piperidine ring through a shared quaternary carbon. The compound carries a tertiary N,N-diethylacetamide substituent at the indene C-3 position and retains a free secondary amine on the piperidine ring (HBD = 0, clogP = 3.55, TPSA = 23.55 Ų) [1]. This scaffold has been exploited across multiple therapeutic target classes including sigma receptors, somatostatin sst2, melanin-concentrating hormone receptor 2 (MCHR2), the mycobacterial membrane protein MmpL3, the glycine transporter GlyT1, and the nociceptin/orphanin FQ receptor ORL-1 [2][3][4][5], establishing its versatility as a privileged structure in medicinal chemistry. The compound is primarily supplied as a research chemical for screening and lead optimization applications, with typical vendor purity specifications of ≥95%.

Why 2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-diethylacetamide Cannot Be Interchanged with Generic Spiro[indene-1,4'-piperidine] Analogs


The spiro[indene-1,4'-piperidine] scaffold is a privileged but exquisitely tunable chemotype: minor alterations in substituent identity, position, and N-substitution state produce divergent target engagement profiles spanning at least eight distinct receptor/enzyme classes [1]. Published SAR data demonstrate that N-substitution on the piperidine ring is the primary determinant of sigma receptor affinity—compounds bearing small or no N-substituents (H, Me, Et) exhibit very low affinity (IC₅₀ > 100 nM at both σ₁ and σ₂ sites), whereas medium-sized lipophilic N-substituents confer pIC₅₀ values as high as 8.9 (≈12.6 nM) [2]. Conversely, functionalization at the indene C-3 position with an acetamide group—as in the present compound—enables potent MCHR2 antagonism (Ki = 13 nM for the closely related 3-acetamido analog CHEMBL1934130; IC₅₀ = 1 nM in a functional Ca²⁺ flux assay) [3], while the same scaffold with a 3-ketone substituent yields selective sst2 agonism (IC₅₀ = 84 nM) [4]. In the antitubercular series, spiroindenes carrying 3-(3-aryl-1,2,4-oxadiazol-5-yl) substituents achieve ≥4 log₁₀ kill of replicating M. tuberculosis at 2–12 μM via MmpL3 inhibition, yet spiroindene-resistant mutants (MmpL3 I292L) are cross-resistant to spirochromenes but not to spiroindolones [5]. These findings collectively demonstrate that the spiro[indene-1,4'-piperidine] core alone does not define pharmacological behavior; rather, the precise identity and position of substituents—here, a tertiary N,N-diethylacetamide at C-3 with a free piperidine NH—generates a unique molecular recognition surface that cannot be replicated by N-substituted, C-3-ester, C-3-ketone, or C-3-secondary amide analogs.

Quantitative Differentiation Evidence for 2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-diethylacetamide vs. Closest Structural Analogs


Tertiary Amide (HBD = 0) vs. Secondary Amide Comparators: Hydrogen Bond Donor Capacity and Implications for Membrane Permeability

The target compound features a tertiary N,N-diethylacetamide group (HBD = 0) at the indene C-3 position, distinguishing it from the closest commercially available secondary amide analogs: N-(cyclopropylmethyl)-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide (CAS 1422062-39-2, C₁₉H₂₆N₂O, MW 298.42, HBD = 1) and N-cyclopropyl-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide (CAS 1422065-72-2, C₁₈H₂₄N₂O, MW 284.40, HBD = 1). The zero H-bond donor count of the tertiary amide eliminates the potential for intermolecular H-bonding that can impede passive membrane diffusion, a property associated with improved CNS permeability potential [1]. The calculated logP of 3.55 for the target compound [2] places it within the optimal lipophilicity range for CNS drug candidates (typically clogP 2–4), while the absence of an amide NH removes a metabolic liability susceptible to N-dealkylation by CYP450 enzymes.

Physicochemical profiling CNS drug design Permeability optimization

Free Piperidine NH as a Synthetic Handle: Differentiation from Pre-functionalized N-Substituted Spiroindene Derivatives

The target compound retains a free secondary amine (NH) on the piperidine ring, in contrast to the majority of biologically characterized spiro[indene-1,4'-piperidine] derivatives that are pre-functionalized at this position [1]. In the sigma ligand series reported by Chambers et al., all high-affinity compounds carry lipophilic N-substituents (e.g., N-dimethylallyl, N-butyl, N-benzyl) and the free NH congeners exhibit negligible sigma affinity (IC₅₀ > 100 nM) [2]. Similarly, the antitubercular spiroindenes (Tantry et al.) uniformly bear N-alkyl substituents on the piperidine ring, and the sst2 agonist L-054,264 incorporates an N-carboxamide moiety [3]. The presence of a free piperidine NH in the target compound provides a direct synthetic entry point for diversification via N-alkylation, N-acylation, N-sulfonylation, or reductive amination without requiring a deprotection step [4]. This contrasts with N-Boc-protected intermediates (e.g., 2-{1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid) that necessitate additional synthetic steps to liberate the amine.

Chemical diversification Parallel synthesis Lead optimization Scaffold decoration

Positional Isomerism: C-3 Acetamide Functionalization vs. N-Substitution Drives Divergent Target Engagement Profiles

The target compound's C-3 acetamide substituent represents a fundamentally different pharmacophoric arrangement compared to the more common N-substituted spiro[indene-1,4'-piperidine] derivatives. This positional distinction is validated by the MCHR2-targeting series: CHEMBL1934130, which carries a 3-acetamido group (analogous to the target compound's 3-acetamide) plus an N-carbazolemethyl substituent on the piperidine, achieves Ki = 13 nM and functional IC₅₀ = 1 nM at human MCHR2, with >1,500-fold selectivity over the dopamine D₂ receptor (IC₅₀ = 1,500 nM) and >2,000-fold selectivity over the hERG channel (IC₅₀ = 2,000 nM) [1][2]. By contrast, the N-substituted spiroindene sigma ligands from Chambers et al. achieve pIC₅₀ = 8.9 at sigma sites with >10,000-fold selectivity over D₂ [3], while N-substituted spiroindenes with 3-(3-aryl-1,2,4-oxadiazol-5-yl) groups target MmpL3 in M. tuberculosis [4]. The C-3 acetamide pharmacophore thus defines a target engagement vector orthogonal to the N-substitution vector, enabling the same scaffold to address entirely different biological targets based on which position is functionalized.

Positional SAR Target selectivity MCHR2 antagonism Scaffold pharmacophore mapping

Conformational Restriction Advantage: Spiro Scaffold Rigidity vs. Flexible 4-Phenylpiperidine Analogs

The spiro[indene-1,4'-piperidine] scaffold enforces a rigid orthogonal geometry between the indene and piperidine ring planes, in contrast to the freely rotatable phenyl-piperidine bond in non-spiro analogs such as 4-phenylpiperidine derivatives [1]. Efange et al. demonstrated that this conformational restriction in spirovesamicols (direct structural analogs of the spiro[indene-1,4'-piperidine] core) yields subnanomolar affinity at the vesicular acetylcholine transporter (VAChT), with the spiro-fused compounds showing substantially improved selectivity over non-spiro 4-phenylpiperidine-based vesamicol analogs [2]. In the sigma ligand field, Chambers et al. showed that spirocyclic piperidines with appropriate N-substituents rank among the highest-affinity sigma ligands reported (pIC₅₀ = 8.9) with >10,000-fold selectivity over the D₂ receptor, a selectivity margin attributed in part to the reduced conformational entropy of the spiro scaffold that limits off-target binding modes [3]. The target compound inherits this entropic advantage from the spiro core, which pre-organizes the pharmacophoric elements (C-3 acetamide and piperidine NH) into a defined spatial arrangement that non-spiro flexible analogs cannot achieve without an entropic penalty.

Conformational restriction Selectivity engineering Entropic benefit Spirocyclic scaffold design

Spiroindene vs. Spirochromene Scaffold Cross-Resistance in MmpL3 Targeting: Implications for Antibacterial Screening Campaigns

In the antitubercular screening cascade reported by Tantry et al., spiroindenes (3-(3-aryl-1,2,4-oxadiazol-5-yl)-1'-alkylspiro[indene-1,4'-piperidine]) demonstrated ≥4 log₁₀ kill against replicating M. tuberculosis at concentrations of 2–12 μM [1]. Whole-genome sequencing of spiroindene-resistant mutants identified an I292L mutation in the mycobacterial membrane protein MmpL3, which is essential for mycolic acid assembly into the Mtb cell wall core [1]. Critically, MIC modulation studies revealed that these MmpL3 I292L mutants were cross-resistant to spirochromenes (4-(3-aryl-1,2,4-oxadiazol-5-yl)-1'-alkylspiro[chromene-2,4'-piperidine]) but remained susceptible to spiroindolones (1'-benzylspiro[indole-1,4'-piperidin]-2(1H)-one), establishing that the indene vs. chromene vs. indolone core identity directly determines the MmpL3 binding mode and resistance susceptibility [1][2]. Although the target compound carries a C-3 acetamide rather than a C-3 oxadiazole, the spiroindene core architecture (with its specific ring size, electronic character, and spatial orientation) is the structural feature that governs MmpL3 binding geometry and the associated cross-resistance pattern.

Antitubercular drug discovery MmpL3 inhibition Cross-resistance profiling Scaffold selectivity

Optimal Research and Procurement Application Scenarios for 2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-diethylacetamide


CNS Lead Optimization: Tertiary Amide Probe for Permeability-Focused SAR Campaigns

The target compound's zero HBD count (tertiary N,N-diethylacetamide) and favorable clogP of 3.55 [1] make it a suitable starting point for CNS-penetrant lead optimization programs where minimizing hydrogen bond donor capacity is critical for achieving adequate brain exposure [2]. Unlike secondary amide analogs (HBD = 1) that may suffer from reduced passive permeability, the tertiary amide eliminates one H-bond donor while retaining the acetamide's metabolic stability advantages over ester comparators. Medicinal chemistry teams pursuing GPCR targets with CNS exposure requirements—particularly those where the 3-acetamido spiroindene pharmacophore has shown promise (e.g., MCHR2, where the related CHEMBL1934130 achieves Ki = 13 nM and functional IC₅₀ = 1 nM) [3]—can use this compound as a core scaffold for parallel N-functionalization of the free piperidine NH to rapidly explore SAR space.

Parallel Library Synthesis via Piperidine NH Diversification

The free piperidine secondary amine on the target compound provides a direct synthetic handle for one-step diversification reactions (N-alkylation, N-acylation, N-sulfonylation, or reductive amination), enabling rapid generation of compound libraries without the deprotection steps required for N-Boc-protected intermediates [1]. This contrasts with the majority of literature-characterized spiro[indene-1,4'-piperidine] derivatives, which are already N-substituted and thus preclude further diversification at this position without deconstruction [2]. For high-throughput screening (HTS) hit expansion and lead optimization, this synthetic accessibility translates to reduced cycle times and lower cost per analog, making the compound particularly valuable for resource-constrained medicinal chemistry groups.

Antitubercular Probe Development: Spiroindene Scaffold Validation Against MmpL3

The spiroindene core architecture has been validated as an MmpL3-targeting scaffold in M. tuberculosis, with the spiroindene subclass achieving ≥4 log₁₀ kill at 2–12 μM against replicating Mtb [1]. Although the antitubercular spiroindenes carry 3-(3-aryl-1,2,4-oxadiazol-5-yl) substituents rather than the C-3 acetamide of the target compound, the core scaffold identity (indene vs. chromene vs. indolone) is the primary determinant of MmpL3 binding geometry and cross-resistance susceptibility [1]. The target compound can serve as an alternative starting point for MmpL3 inhibitor design, where the C-3 N,N-diethylacetamide group may confer differentiated physicochemical properties (reduced lipophilicity vs. oxadiazole-bearing analogs) that address the hERG and lipophilicity liabilities identified as key optimization challenges in the spiroindene antitubercular series [1].

Selectivity Profiling Reference: Spiro Scaffold vs. Flexible Analog Comparator Studies

The rigid spiro[indene-1,4'-piperidine] core provides a valuable reference point for selectivity profiling studies that compare conformationally restricted scaffolds against flexible analogs. The Efange et al. (1994) study demonstrated that spiro-fused vesamicol analogs achieve subnanomolar affinity at VAChT with enhanced selectivity compared to flexible 4-phenylpiperidine derivatives [1], while Chambers et al. (1992) showed that spirocyclic sigma ligands achieve >10,000-fold selectivity over the D₂ receptor [2]. The target compound, with its well-defined 3D geometry (orthogonal indene-piperidine planes), can be employed as a comparator compound in broad-panel selectivity screens to quantify the entropic benefit of conformational restriction for any given target class, providing a benchmark against which flexible analogs can be assessed.

Quote Request

Request a Quote for 2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-diethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.